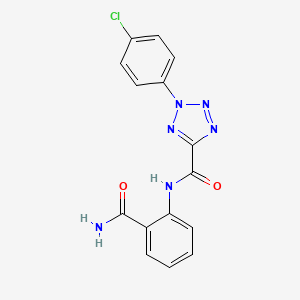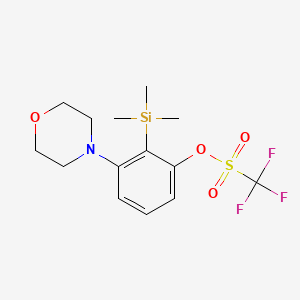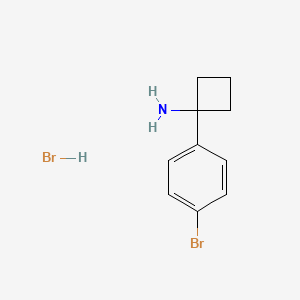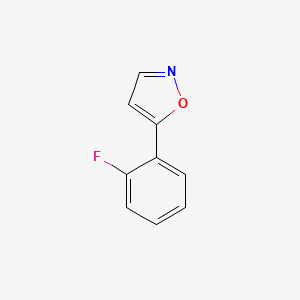![molecular formula C4H6FNO3 B2694067 2-[Carbonofluoridoyl(methyl)amino]acetic acid CAS No. 2580202-90-8](/img/structure/B2694067.png)
2-[Carbonofluoridoyl(methyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[Carbonofluoridoyl(methyl)amino]acetic acid” is also known as Creatine . It is an amino acid derivative that is synthesized in the kidney, liver, and pancreas from L-arginine, glycine, and L-methionine . After its biosynthesis, creatine is transported to the skeletal muscle, heart, brain, and other tissues . It is primarily stored in skeletal muscle tissue .
Synthesis Analysis
Creatine is produced industrially via the carbonylation of methanol . A methyl iodide intermediate is generated from the reaction between methanol and hydrogen iodide. This intermediate is then reacted with carbon monoxide and the resulting compound is treated with water to afford the creatine product .Molecular Structure Analysis
The structure of creatine is given by CH3(C=O)OH, or CH3CO2H . Structurally, it is the second simplest carboxylic acid (the simplest being formic acid, HCOOH), and is essentially a methyl group with a carboxyl functional group attached to it .Chemical Reactions Analysis
As weak bases, amines like creatine are good nucleophiles . The reaction of aldehydes and ketones with amines forms imine derivatives, also known as Schiff bases (compounds having a C=N function) . Water is eliminated in the reaction, which is acid-catalyzed and reversible .Physical And Chemical Properties Analysis
Creatine is an organic compound with the formula CH3COOH . It is a carboxylic acid consisting of a methyl group that is attached to a carboxyl functional group .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Research on the synthesis and reactivity of compounds containing carbonyl, amino, and acetic acid groups offers insights into potential synthetic routes and chemical transformations of "2-[Carbonofluoridoyl(methyl)amino]acetic acid." For instance, the study of electrophilic methoxylation facilitated by fluorine showcases the reactivity of carbonyl groups with fluorine-containing reagents, which may relate to the synthesis or reactions of "2-[Carbonofluoridoyl(methyl)amino]acetic acid" (Rozen, Mishani, & Kol, 1992).
Biochemical Applications
The study of amino acids and their derivatives, including those related to acetic acid, highlights the biochemical significance and potential applications of "2-[Carbonofluoridoyl(methyl)amino]acetic acid" in biological systems. For example, research on the synthesis, characterization, and biological activity of transition metal complexes with novel amino acid-bearing Schiff base ligands points to the relevance of structurally complex amino acids in medicinal chemistry and enzyme inhibition (Ikram et al., 2015).
Molecular Structure and Characterization
Investigations into the molecular structure and characterization of compounds containing amino and acetic acid groups can inform the understanding of "2-[Carbonofluoridoyl(methyl)amino]acetic acid." The structural analysis of triorganotin(IV) complexes of aminoacetic acid derivatives, for instance, provides valuable information on the coordination chemistry and molecular geometry of compounds with similar functional groups (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).
Interactions and Properties
The study of the self-association of acetic acid in organic solvents explores the fundamental interactions and properties of acetic acid, which could be extrapolated to understand the behavior of "2-[Carbonofluoridoyl(methyl)amino]acetic acid" in various solvents and conditions (Fujii, Yamada, & Mizuta, 1988).
Mécanisme D'action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-[Carbonofluoridoyl(methyl)amino]acetic acid may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds, such as those involved in suzuki–miyaura (sm) cross-coupling reactions, participate in electronically divergent processes with the metal catalyst . This might suggest that 2-[Carbonofluoridoyl(methyl)amino]acetic acid could also interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives, which are structurally similar compounds, have been reported to possess various biological activities, affecting a wide range of biochemical pathways . Therefore, it’s plausible that 2-[Carbonofluoridoyl(methyl)amino]acetic acid could also influence multiple biochemical pathways.
Pharmacokinetics
The success of sm cross-coupling reactions, which involve similar compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This might suggest that 2-[Carbonofluoridoyl(methyl)amino]acetic acid could also have favorable ADME properties.
Result of Action
Similar compounds such as indole derivatives have been reported to possess various biological activities , suggesting that 2-[Carbonofluoridoyl(methyl)amino]acetic acid could also have diverse molecular and cellular effects.
Action Environment
The success of sm cross-coupling reactions, which involve similar compounds, is attributed to the use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents . This might suggest that environmental factors could also influence the action of 2-[Carbonofluoridoyl(methyl)amino]acetic acid.
Safety and Hazards
Orientations Futures
The future directions of research on creatine could involve further exploration of its potential therapeutic uses, particularly in diseases of muscle wasting including cancer and chronic disease . Additionally, more research could be conducted on the synthesis and reactions of creatine to optimize its production and use .
Propriétés
IUPAC Name |
2-[carbonofluoridoyl(methyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FNO3/c1-6(4(5)9)2-3(7)8/h2H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDULRJVXNXCDLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Fluorocarbonyl)(methyl)amino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2693984.png)


![3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2693989.png)
![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2693990.png)

![N-(4-chlorophenyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2693993.png)

![Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate](/img/structure/B2693996.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2693997.png)


![1-(3-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2694004.png)
